

Application Notes and Protocols for Strontium- 85 Liquid Scintillation Counting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

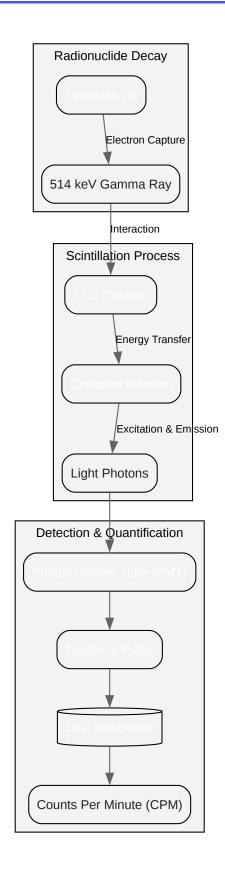
Introduction

Strontium-85 (Sr-85) is a gamma-emitting radionuclide with a half-life of 64.84 days, decaying by electron capture to Rubidium-85.[1][2][3] Its primary emission is a gamma ray at 514 keV.[4] Due to its chemical similarity to calcium, Sr-85 is a valuable tracer in biological and environmental studies, particularly in bone metabolism research, calcium transport studies, and as a yield tracer in the analysis of other strontium isotopes like the beta-emitter Strontium-90.[5] [6][7]

Liquid Scintillation Counting (LSC) is a highly efficient method for quantifying Sr-85. The gamma rays emitted by Sr-85 interact with the liquid scintillation cocktail primarily through Compton scattering, producing energetic electrons. These Compton electrons then excite the scintillator molecules in the cocktail, which in turn emit photons of light. These light emissions are detected by photomultiplier tubes (PMTs) in the LSC instrument and registered as counts.

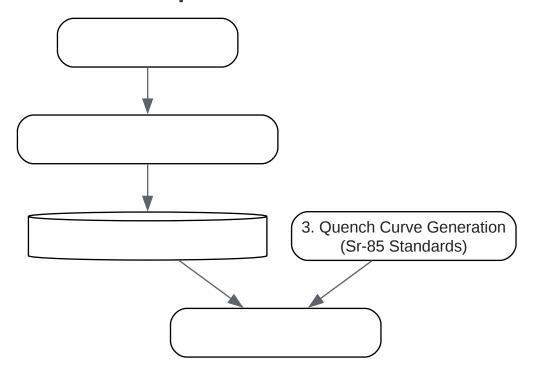
[6] This document provides a detailed protocol for the accurate and reproducible quantification of **Strontium-85** using liquid scintillation counting.

Key Experimental Parameters


A summary of key parameters for **Strontium-85** and its measurement via LSC is provided below.

Parameter	Value	Reference
Half-life	64.84 days	[1][2][3]
Decay Mode	Electron Capture (EC)	[4]
Primary Emission	514.01 keV gamma ray	[4]
Recommended LSC Cocktail	Ultima Gold™ or equivalent high-capacity cocktail for aqueous samples	[5][7]
Typical Sample Volume	1-2 mL aqueous sample in 10 mL of cocktail	[7]
Quench Indicating Parameter (QIP)	Transformed Spectral Index of the External Standard (tSIE)	
Counting Window	2 - 400 keV (Compton Electron Window)	_

Experimental Workflows Logical Relationship of LSC Components



Click to download full resolution via product page

Caption: Interaction of Sr-85 decay with LSC components.

Strontium-85 LSC Experimental Workflow

Click to download full resolution via product page

Caption: General workflow for Sr-85 analysis by LSC.

Detailed Experimental Protocols Protocol 1: Preparation of Aqueous Strontium-85 Samples

This protocol is suitable for water samples or samples that are already in a clear, aqueous solution with low solute concentration.

- Sample Filtration: If the sample contains particulates, filter it through a 0.45 μm syringe filter to prevent light scattering and color quench.
- Pipetting: Carefully pipette 1.0 to 2.0 mL of the aqueous sample into a 20 mL glass liquid scintillation vial.
- Cocktail Addition: Add 10 mL of a high-capacity liquid scintillation cocktail (e.g., Ultima Gold™) to the vial.[5][7]

- Mixing: Cap the vial tightly and vortex for 30 seconds or until the solution is clear and homogenous. A stable, single-phase solution is crucial for accurate counting.
- Dark Adaptation: Allow the vials to dark-adapt for at least one hour at the LSC's operating temperature to minimize chemiluminescence and phosphorescence.

Protocol 2: Sample Preparation from Biological and Environmental Matrices

A. Bone Samples

- Ashing: Place the bone sample in a porcelain crucible and ash in a muffle furnace at 550-600°C for 18-24 hours, or until a white or grey ash is obtained.
- Digestion: Weigh the ash and transfer a known amount (e.g., 0.1-0.5 g) to a beaker. Add a sufficient volume of concentrated nitric acid (e.g., 10-20 mL) and heat gently on a hot plate until the ash is completely dissolved.
- Dilution: After cooling, quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume with deionized water.
- LSC Sample Preparation: Take an aliquot (1-2 mL) of the diluted, acidic solution and proceed with steps 2-5 of Protocol 1. Neutralization of highly acidic samples with a base like NaOH may be necessary to prevent quenching, though care must be taken to avoid precipitation.

B. Soil and Sediment Samples

- Drying and Sieving: Dry the soil or sediment sample at 105°C to a constant weight. Grind the
 dried sample and pass it through a 2 mm sieve to ensure homogeneity.[1]
- Leaching/Digestion: Weigh approximately 10 g of the prepared soil into a beaker. Add 100
 mL of 1M nitric acid or an appropriate leaching agent. Heat and stir the mixture for 2-4 hours
 to extract strontium.
- Separation: Separate the liquid phase from the solid by centrifugation or filtration.

- Purification (Optional but Recommended): To remove interfering elements and reduce quenching, pass the acidic extract through a strontium-selective extraction chromatography column (e.g., Sr-Spec™ resin). Elute the strontium fraction according to the manufacturer's instructions.
- LSC Sample Preparation: Take a 1-2 mL aliquot of the final eluate and proceed with steps 2-5 of Protocol 1.

Protocol 3: Quench Curve Generation for Strontium-85

Quenching reduces counting efficiency, and a quench curve is essential to correct for this effect. The Transformed Spectral Index of the External Standard (tSIE) is a common and robust quench-indicating parameter.

- Prepare a Stock Solution: Create a stock solution of Sr-85 in deionized water with a known activity concentration (e.g., ~50,000 DPM/mL).
- Prepare a Quenched Standard Set:
 - Label a series of 10-12 LSC vials.
 - To each vial, add 1.0 mL of the Sr-85 stock solution.
 - Add 10 mL of Ultima Gold™ cocktail to each vial.
 - Create a quenching gradient by adding increasing amounts of a quenching agent (e.g., nitromethane or carbon tetrachloride) to the vials. For example, add 0 μL to the first vial, 10 μL to the second, 20 μL to the third, and so on, up to 100 μL.
 - Add a "blank" vial containing only 1 mL of deionized water and 10 mL of cocktail (no Sr-85 or quencher).
- Counting: Cap and vortex all vials, dark-adapt for one hour, and then count them on the LSC using the established protocol. Ensure the instrument is set to record both Counts Per Minute (CPM) and the tSIE value.
- Data Processing:

- For each standard, calculate the counting efficiency: Efficiency (%) = (CPM / DPM) * 100.
- Plot the counting efficiency (%) on the y-axis against the corresponding tSIE value on the x-axis.
- Fit a curve (typically a polynomial or spline fit) to the data points. This is the quench curve
 that will be used by the LSC software to automatically convert the CPM of unknown
 samples to Disintegrations Per Minute (DPM).

Data Presentation

The following tables summarize expected data from Sr-85 LSC experiments.

Table 1: Sr-85 Decay and LSC Detection Characteristics

Characteristic	Description		
Radionuclide	Strontium-85 (Sr-85)		
Half-Life	64.84 days[1][2][3]		
Primary Emission	514 keV Gamma Ray[4]		
LSC Detection Principle	Compton Scattering Electrons		
Typical Counting Efficiency (Unquenched)	70-85% (Varies with instrument and cocktail)		
Optimal Counting Window	2 - 400 keV		

Table 2: Example Quench Curve Data for Strontium-85

Vial	Nitrometha ne (μL)	DPM (Known)	CPM (Measured)	tSIE (Measured)	Efficiency (%)
1	0	50,000	41,500	750	83.0
2	10	50,000	39,250	680	78.5
3	20	50,000	36,500	610	73.0
4	30	50,000	33,000	540	66.0
5	40	50,000	29,500	470	59.0
6	50	50,000	25,500	400	51.0
7	60	50,000	21,500	330	43.0
8	80	50,000	16,000	260	32.0
9	100	50,000	11,500	190	23.0
10	Blank	0	35	N/A	N/A

Note: The CPM and tSIE values in Table 2 are illustrative and will vary based on the specific LSC instrument, cocktail, and counting geometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. udel.edu [udel.edu]
- 4. resources.revvity.com [resources.revvity.com]
- 5. osti.gov [osti.gov]

- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. revvity.com [revvity.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Strontium-85 Liquid Scintillation Counting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084106#strontium-85-liquid-scintillation-counting-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com